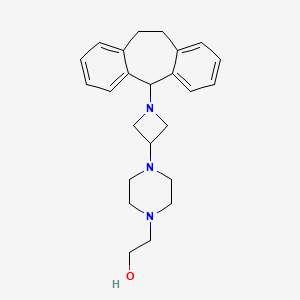
1,1-Biazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Biazetidine is a chemical compound with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.1729. It is characterized by a four-membered ring structure containing two nitrogen atoms.
準備方法
The synthesis of 1,1-Biazetidine typically involves the reaction of azetidine with suitable reagents under controlled conditions. One common method is the aza-Michael addition, where azetidine reacts with methyl 2-(azetidin-3-ylidene)acetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields functionalized azetidines, which can be further modified through various chemical reactions . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
化学反応の分析
1,1-Biazetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azetidine-2-one, while reduction can produce azetidine .
科学的研究の応用
1,1-Biazetidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and peptides.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with unique properties
作用機序
The mechanism of action of 1,1-Biazetidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
1,1-Biazetidine is similar to other four-membered ring compounds such as azetidine and oxetane. it is unique in its structure and reactivity. Unlike azetidine, which contains only one nitrogen atom, this compound contains two nitrogen atoms, which can influence its chemical properties and reactivity. Similarly, oxetane contains an oxygen atom instead of nitrogen, leading to different chemical behavior .
Similar compounds include:
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
特性
CAS番号 |
67092-91-5 |
|---|---|
分子式 |
C6H12N2 |
分子量 |
112.17 g/mol |
IUPAC名 |
1-(azetidin-1-yl)azetidine |
InChI |
InChI=1S/C6H12N2/c1-3-7(4-1)8-5-2-6-8/h1-6H2 |
InChIキー |
XILGEHKSJPJABX-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)N2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


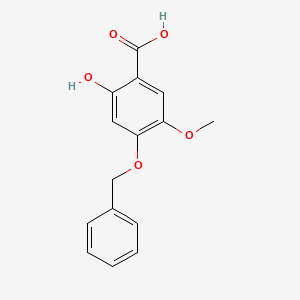

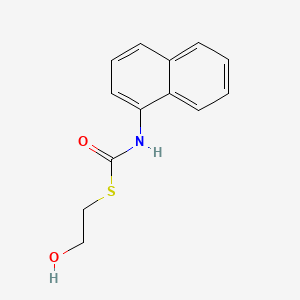
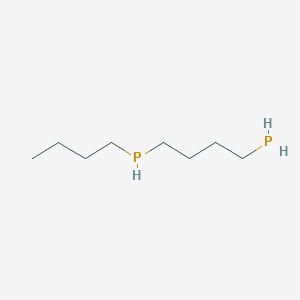
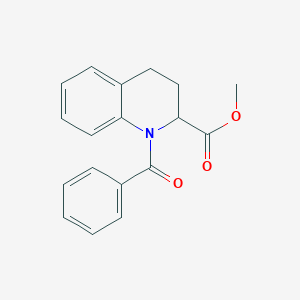
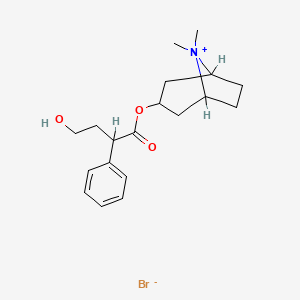
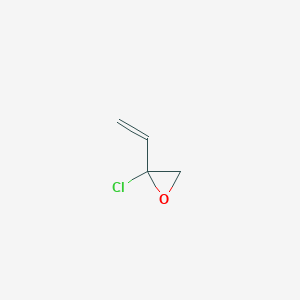
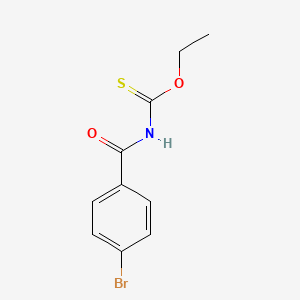
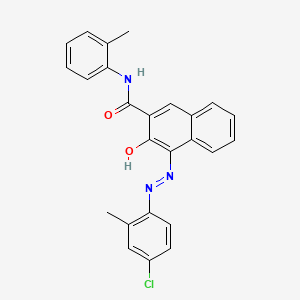
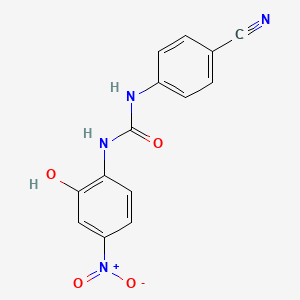
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
